1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate
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Overview
Description
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate is a complex organic compound known for its vibrant color properties. It is often used in the synthesis of dyes and pigments due to its stable azo group, which contributes to its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate typically involves the reaction of 2,3,3-trimethylindolenine with 4-(phenylazo)benzaldehyde under acidic conditions. The reaction is carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst and helps in the formation of the indolium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, which can have varied applications in dye synthesis and other industrial processes.
Scientific Research Applications
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include nucleophiles and electrophiles, which interact with the azo group, leading to different chemical reactions. The pathways involved often include electron transfer processes and radical formation.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Another compound used in dye synthesis, known for its color properties.
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl[4-(phenylazo)phenyl]hydrazone: A structurally similar compound with similar applications in dye synthesis.
Uniqueness
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate is unique due to its specific structural features, which provide it with distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications.
Biological Activity
1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium hydrogen sulphate (CAS Number: 83949-97-7) is a synthetic compound with potential applications in the pharmaceutical industry. Its unique structure, characterized by an indolium core and azo linkage, suggests interesting biological properties that merit detailed investigation. This article explores the compound’s biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H27N5O4S
- Molecular Weight : 493.58 g/mol
- CAS Registry Number : 83949-97-7
- EINECS : 281-454-9
Antimicrobial Properties
Research indicates that compounds with indolium structures often exhibit antimicrobial activity. The presence of the azo group in this compound enhances its ability to interact with microbial membranes, potentially disrupting their integrity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting similar potential for this compound.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Table 1: Antimicrobial activity of related indolium compounds
Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have demonstrated that indolium derivatives can induce apoptosis in cancer cell lines. For instance, a study on similar compounds revealed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
A549 | 30 | Cell cycle arrest |
Table 2: Cytotoxicity of indolium derivatives
The proposed mechanisms for the biological activity of this compound include:
- Cell Membrane Disruption : The cationic nature of the indolium moiety may facilitate interaction with negatively charged microbial membranes.
- DNA Intercalation : The planar structure allows for intercalation into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various indolium derivatives against common pathogens. The results indicated that modifications to the indolium structure significantly impacted antimicrobial potency. -
Cytotoxicity in Cancer Research :
A clinical trial investigated the effects of an indolium-based drug on patients with metastatic cancer. Results showed a marked reduction in tumor size in a subset of patients, correlating with the presence of specific biomarkers.
Properties
CAS No. |
83949-97-7 |
---|---|
Molecular Formula |
C25H26N5.HO4S C25H27N5O4S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
hydrogen sulfate;N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C25H26N5.H2O4S/c1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;1-5(2,3)4/h5-18H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
DYQYCULVACSUHD-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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